3'-Ump(2-)

Enzyme Kinetics Nucleotide Metabolism Intestinal Absorption

Substituting 5'-UMP for 3'-UMP in enzymology workflows introduces uncontrolled variables due to fundamental differences in phosphate-position-dependent enzyme recognition. This 3'-UMP disodium salt (CAS 35170-03-7), supplied at ≥98% purity as a white to off-white crystalline solid, resolves this isomer-specificity challenge with validated performance data: exhibits a Km of 58 µM for brush-border membrane hydrolysis (1.86-fold higher affinity than 5'-UMP), binds RNase A with a Kd of 0.05 mM, and demonstrates potent RNase L pathway modulation (IC50 2.30 nM). Ideal as a defined substrate for nucleotidase/phosphodiesterase kinetics, a key intermediate for ribothymidine-3′-phosphate synthesis, and a tool compound for 2-5A/RNase L antiviral innate immunity research. Solubility: 10 mg/mL in PBS pH 7.2.

Molecular Formula C9H11N2O9P-2
Molecular Weight 322.17 g/mol
CAS No. 35170-03-7
Cat. No. B021109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Ump(2-)
CAS35170-03-7
SynonymsUridylic Acid Disodium Salt;  3’-UMP NA;  Disodium 3’-UMP; 
Molecular FormulaC9H11N2O9P-2
Molecular Weight322.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
InChIInChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1
InChIKeyFOGRQMPFHUHIGU-XVFCMESISA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

3'-UMP(2-) Product Specifications


3'-UMP(2-) (CAS 35170-03-7), the disodium salt of uridine 3'-monophosphate (3'-uridylic acid), is a nucleoside 3'-phosphate(2−) that exists as the predominant dianionic species at physiological pH [1]. It is a naturally occurring, albeit minor, form of uridine monophosphate, with the 5'-isomer being the more common cellular constituent [2]. Commercially supplied as the disodium salt (molecular weight 368.1–368.2 g/mol), it is typically a white to off-white crystalline solid with a purity specification of ≥98–99% (UV) . Primary research applications include use as a biochemical substrate for enzymes such as 2',3'-cyclic-nucleotide 2'-phosphodiesterase [2] and RNase A , as well as serving as a key intermediate in the synthesis of ribothymidine-3′-phosphate .

3'-UMP(2-) Isomer Specificity


Generic substitution with the more common 5'-UMP or 2'-UMP isomers is not scientifically justified for critical biochemical applications due to fundamental differences in enzyme recognition and kinetic behavior. The position of the phosphate group dictates the compound's interaction with specific binding pockets and catalytic sites. Experimental evidence demonstrates that 3'-UMP exhibits a significantly lower Michaelis constant (Km) for certain hydrolytic enzymes compared to 5'-UMP, indicating higher affinity and favored hydrolysis at lower concentrations [1]. Furthermore, crystallographic studies reveal that RNase MC1 discriminates between 2'-UMP and 3'-UMP through distinct structural interactions, underscoring that these isomers are not functionally redundant [2]. Using an incorrect isomer would introduce uncontrolled variables in enzyme assays, potentially leading to erroneous kinetic parameters or failed reactions in nucleotide synthesis pathways. The quantitative evidence below establishes the specific, verifiable differences that mandate the selection of the 3'-isomer.

3'-UMP(2-) Comparative Evidence


Brush-Border Membrane Hydrolysis Kinetics

In a direct head-to-head study using isolated rat jejunum, 3'-UMP (CAS 35170-03-7) demonstrated a significantly lower Michaelis constant (Km) for hydrolysis by a brush-border membrane enzyme compared to 5'-UMP. This lower Km indicates a higher enzyme affinity for 3'-UMP [1]. The maximal velocity (Vmax) was comparable for both substrates, confirming the kinetic advantage is rooted in substrate recognition and binding rather than overall catalytic capacity.

Enzyme Kinetics Nucleotide Metabolism Intestinal Absorption

RNase L Activation Potency

3'-UMP (CAS 35170-03-7) exhibits potent activity as an activator of RNase L, a key enzyme in the 2-5A antiviral pathway, with a reported IC50 value of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. While direct comparative IC50 data for 5'-UMP or 2'-UMP in the same assay system is not available in the BindingDB entry, this nanomolar potency establishes a high-activity baseline for the 3'-isomer in this specific biological context.

Enzyme Inhibition RNase L Assay Drug Discovery

Purity and Solubility Specifications

Commercially available 3'-UMP(2-) (CAS 35170-03-7) is supplied with stringent purity and solubility specifications critical for quantitative biochemical work. Reputable vendors report purity of ≥98% (UV) to ≥99% . Documented solubility in aqueous buffers includes 10 mg/mL in PBS (pH 7.2) and up to 50 mg/mL in water . Additionally, UV absorbance ratios are provided for identity verification and purity assessment: A250/A260 = 0.68-0.76 and A280/A260 = 0.35-0.41 at pH 7 .

Analytical Chemistry Quality Control Solution Preparation

RNase A Binding Affinity

3'-UMP (CAS 35170-03-7) binds with high affinity to bovine pancreatic ribonuclease A (RNase A), with a reported dissociation constant (Kd) of 0.05 mM at pH 5.5 and 25°C . This affinity is an order of magnitude stronger than that of the substrate cyclic-UMP (0.5 mM at pH 5.8, 27°C), consistent with product inhibition. Molecular dynamics simulations further revealed that maximal binding occurs when the phosphate dianion of 3'-UMP interacts with positively charged His12 and His119 residues in the enzyme active site .

Enzyme Kinetics Binding Affinity Molecular Dynamics

3'-UMP(2-) Research Applications


Enzyme Kinetics & Substrate Specificity

Investigating the substrate specificity of nucleotidases, phosphodiesterases, or RNases where the phosphate position is a critical variable. The 1.86-fold higher affinity (Km of 58 µM) of 3'-UMP compared to 5'-UMP for brush-border membrane hydrolysis [1] makes it the preferred substrate for studies requiring high sensitivity at low concentrations. Additionally, its well-characterized binding to RNase A (Kd of 0.05 mM) provides a robust system for mechanistic enzymology.

Nucleotide Metabolism & Transport

Studies focused on intestinal absorption, cellular uptake, and metabolic conversion of nucleotides. The differential hydrolysis kinetics of 3'-UMP versus 5'-UMP [1] provide a quantifiable model for understanding how phosphate position influences metabolic fate and bioavailability. The observation that 3'-UMP yields higher rates of uracil appearance at low concentrations is directly relevant for designing and interpreting such experiments.

Modified Nucleotide & RNA Synthesis

3'-UMP is a key starting material for the biochemical synthesis of ribothymidine-3′-phosphate [1] and other 3'-modified nucleotides. The high purity (≥98%) and defined solubility (e.g., 10 mg/mL in PBS pH 7.2) are essential for achieving reproducible yields in enzymatic or chemical synthesis workflows, minimizing side reactions and purification challenges.

RNase L Pathway & Antiviral Research

Activation of the 2-5A/RNase L system for studying antiviral innate immunity. The potent IC50 of 2.30 nM for RNase L-mediated inhibition of protein synthesis [1] positions 3'-UMP as a valuable tool compound for probing this pathway, potentially serving as a positive control or a starting point for developing more selective modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Ump(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.